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Application Notes and Protocols for
Photoactivatable-Ribonucleoside-Enhanced
Crosslinking and Immunoprecipitation (PAR-CLIP)
In Saccharomyces cerevisiae

Audience: This document is intended for researchers, scientists, and drug development
professionals interested in identifying the binding sites of RNA-binding proteins (RBPSs) in the
yeast transcriptome.

Introduction

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)
is a powerful technigue used to identify the specific RNA sequences that interact with a protein
of interest across the entire transcriptome.[1][2][3] This method involves the in vivo
incorporation of a photoactivatable ribonucleoside analog, such as 4-thiouracil (4tU), into
nascent RNA transcripts.[4] Upon exposure to 365 nm UV light, the 4tU forms a covalent
crosslink with closely associated RNA-binding proteins (RBPs).[1][4] Following
immunoprecipitation of the target RBP, the crosslinked RNA fragments are isolated, converted
to a cDNA library, and subjected to high-throughput sequencing.[1][5] A key feature of PAR-
CLIP is the induction of a characteristic T-to-C transition at the site of crosslinking during
reverse transcription, which allows for the precise identification of the RBP binding site at
nucleotide resolution.[2][6]
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This guide provides a detailed protocol for performing PAR-CLIP in the budding yeast,
Saccharomyces cerevisiae.

Experimental Workflow

The overall workflow for PAR-CLIP in yeast can be summarized in the following key steps:
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Caption: A high-level overview of the PAR-CLIP experimental workflow in yeast.

Detailed Experimental Protocols
In Vivo Labeling of Yeast with 4-thiouracil (4tU)

Saccharomyces cerevisiae lacks the necessary transporters to uptake 4-thiouridine (4SU),
which is commonly used in mammalian cells.[4] Therefore, 4-thiouracil (4tU) is used for in vivo
labeling of RNA in yeast.[4]

Protocol:

Grow yeast cells in the appropriate liquid medium to the desired optical density (OD).
e Prepare a stock solution of 4tU dissolved in DMSO.

o Add the 4tU stock solution to the yeast culture to a final concentration that allows for efficient
incorporation without causing significant toxicity. A typical starting point is 100 pM.

¢ Incubate the cells for a period that allows for sufficient incorporation of 4tU into newly
synthesized RNA. An incubation time of 3 hours is often used.[4]

UV Crosslinking
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Protocol:

Harvest the 4tU-labeled yeast cells by centrifugation at 4,000 rpm for 15 minutes at 4°C.[4]
Wash the cell pellet with ice-cold ddH=20.

Resuspend the cells in a suitable volume of ice-cold PBS or ddH20 and transfer them to a
petri dish.

Place the petri dish on ice and irradiate the cells with 365 nm UV light. The energy dose may
need to be optimized, but a common starting point is 0.15 J/cmz.

Cell Lysis and Partial RNase Digestion

Protocol:

After crosslinking, pellet the cells and resuspend them in a lysis buffer (e.g., 1x NP40 lysis
buffer).[7]

Lyse the cells using mechanical disruption, such as glass bead beating, in a buffer
containing high salt concentrations and detergents to ensure stringent conditions.[4]

Clear the lysate by centrifugation at 13,000 x g for 15 minutes at 4°C to remove cell debris.

[7]

Treat the cleared lysate with a low concentration of RNase T1 to partially digest the RNA,
leaving the protein-bound fragments protected. The optimal concentration of RNase T1
needs to be empirically determined for each RBP.[7]

Immunoprecipitation (IP)

Protocol:

Incubate the RNase-treated lysate with magnetic beads (e.g., Protein G) that have been pre-
coated with an antibody specific to the RBP of interest.

Allow the immunoprecipitation to proceed for a sufficient time (e.g., 1 hour) at 4°C with
rotation.
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» Wash the beads extensively with a series of wash buffers to remove non-specifically bound
proteins and RNA. This typically includes washes with high-salt and low-salt buffers.[4]

RNA Isolation and Library Preparation

Protocol:

After the final wash, resuspend the beads in a suitable buffer and treat with Proteinase K to
digest the RBP, releasing the crosslinked RNA fragments.

o Extract the RNA using a method such as phenol-chloroform extraction followed by ethanol
precipitation.

e Ligate 3' and 5' adapters to the isolated RNA fragments.

o Perform reverse transcription to generate cDNA. During this step, the 4tU crosslinking site
will frequently cause the reverse transcriptase to incorporate a C instead of a T, creating the
characteristic T-to-C transition.[6]

o Amplify the cDNA library using PCR.

o Perform size selection of the PCR products to obtain a library of the desired fragment size
for sequencing.

Data Presentation

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5421583/
https://biology.stackexchange.com/questions/81910/why-does-4-thiouracil-labelling-to-map-rna-binding-proteins-cause-a-t-c-change
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b550154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Parameter Typical Value/Range Notes

Logarithmic growth phase is

recommended for optimal

Yeast Culture OD ODeoo 0f 0.5- 0.8 _ o
metabolic activity and RNA
synthesis.
Higher concentrations may

4-thiouracil (4tU) lead to toxicity. Optimal

) 100 pM - 500 pM )

Concentration concentration should be
determined empirically.
Longer times can increase

4tU Labeling Time 1-4 hours incorporation but may also

affect cell physiology.[4]

o The optimal energy dose can
UV Crosslinking Energy (365

) 0.15 - 0.4 J/cm? vary depending on the cell
nm

density and the specific RBP.

This needs to be carefully
_ titrated to achieve the desired
RNase T1 Concentration 0.1-1U/u ) )
fragment size (typically 20-30

nucleotides).[7]

The optimal amount of
Antibody Concentration for IP 1-10 pug perIP antibody should be determined

through titration experiments.

Higher read depth will increase
Sequencing Read Depth >20 million reads per sample the confidence in identifying

binding sites.

Visualization of Key Processes
PAR-CLIP Crosslinking and Signhature Mutation
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Caption: The process of 4tU crosslinking to an RBP and the resulting T-to-C mutation during
reverse transcription.

Troubleshooting and Considerations

+ Negative Controls: It is crucial to include proper negative controls. A common negative
control is to perform the immunoprecipitation with a non-specific IgG antibody.[7] Another
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important control is a sample that has not been subjected to UV crosslinking to identify RNAs
that may non-specifically co-purify with the antibody or beads.

» Antibody Specificity: The success of the PAR-CLIP experiment is highly dependent on the
specificity and efficiency of the antibody used for immunoprecipitation. It is essential to
validate the antibody's ability to immunoprecipitate the target RBP under the stringent
conditions of the PAR-CLIP protocol.

* RNase Digestion: Over- or under-digestion with RNase T1 can significantly impact the
results. It is recommended to perform a titration experiment to determine the optimal enzyme
concentration and incubation time.

o Reproducibility: Biological replicates are essential to ensure the reproducibility of the
identified binding sites and to distinguish true binding events from background noise.

By following this detailed guide, researchers can effectively apply the PAR-CLIP technique to
uncover the RNA interaction landscapes of their proteins of interest in yeast, providing valuable
insights into post-transcriptional gene regulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Performing PAR-CLIP in Yeast: A Detailed Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b550154#how-to-perform-par-clip-in-yeast]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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